molecular formula C13H14N4S B5090348 3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B5090348
M. Wt: 258.34 g/mol
InChI Key: PJJIBDCCVASVHS-UHFFFAOYSA-N
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Description

3,9-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound belonging to the class of heterocyclic compounds. These types of compounds are characterized by rings containing at least one atom other than carbon, such as sulfur or nitrogen, which are crucial for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multiple steps, starting with simpler precursor molecules. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated systems might be employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Cyclization Reactions with Aliphatic Acids

Reaction with formic or acetic acid under reflux conditions leads to Dimroth rearrangement , converting the triazolo[4,3-c] isomer to the triazolo[1,5-c] configuration. This process is base-catalyzed and irreversible .

Conditions Product Yield Key Characterization
Formic acid, reflux, 6 hrs5-Methoxy-8,9,10,11-tetrahydrobenzothieno[3,2-e] triazolo[1,5-c]pyrimidine68%IR: 1710 cm⁻¹ (C=O); XRD-confirmed structure
Acetic acid, DMF, 8 hrs3-Methyl-8,9-dihydrobenzothieno[3,2-e] triazolo[4,3-a]pyrimidine-5,6-dione72%NMR: δ 2.45 (s, CH₃); MS: m/z 317 (M⁺)

Oxidative Cyclization

Oxidation of hydrazone intermediates derived from aromatic aldehydes (e.g., benzaldehyde) with FeCl₃ or iodobenzene diacetate (IBD) yields 3-aryl-substituted derivatives .

Substrate Oxidant Conditions Product Yield
4-Hydrazino precursor + PhCHOFeCl₃Ethanol, 12 hrs3-Phenyl-triazolo[4,3-c]pyrimidine65%
4-Hydrazino precursor + 4-ClC₆H₄CHOIBDCH₂Cl₂, 25°C, 2 hrs3-(4-Chlorophenyl)-triazolo[1,5-c]pyrimidine78%

Condensation with Hydrazine Derivatives

Hydrazinolysis of chloro- or methylthio-substituted intermediates produces amino-functionalized analogs with enhanced solubility .

Reaction Conditions Product Yield
3-Chloro derivative + NH₂NH₂·H₂OEthanol, reflux, 12 hrs3-Amino-8,9-dihydrobenzothieno-triazolo[4,3-c]pyrimidine92%
3-Methylthio derivative + NH₂NH₂DMF, 100°C, 6 hrs3-Hydrazino-5-methyl-triazolo[4,3-c]pyrimidine85%

Reactivity with α-Haloketones

Reactions with α-haloketones (e.g., chloroacetone) in dry xylene yield fused imidazo-triazolopyrimidine systems .

Reagent Conditions Product Key Spectral Data
ChloroacetoneXylene, reflux, 10 hrs3,4-Diamino-2,8,8-trimethyl-imidazo[1,2-a]triazolo[4,3-c]pyrimidine-5,6-dione¹H NMR: δ 5.70 (s, imidazole-H); MS: m/z 332 (M⁺)

Thione Formation via Carbon Disulfide

Cyclization with CS₂ under basic pyridine conditions generates the 3-thione derivative, a key intermediate for further functionalization .

Conditions Product Yield Applications
CS₂, pyridine, 8 hrs3-Thioxo-triazolo[4,3-c]pyrimidine70%Precursor for thiourea derivatives

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research indicates that derivatives of this compound exhibit notable anti-inflammatory and analgesic properties. A study synthesized various derivatives and evaluated their effects using formalin-induced paw edema models. The most active compounds demonstrated significant anti-inflammatory activity comparable to diclofenac sodium while maintaining a high safety margin (ALD50 > 0.4 g/kg) .

Case Study:

  • Compounds Tested: Various thienotriazolopyrimidine derivatives.
  • Methodology: Acute toxicity assessment and ulcerogenic effect evaluation alongside anti-inflammatory activity tests.
  • Findings: Compounds showed remarkable efficacy in reducing inflammation with minimal side effects.

Receptor Binding Studies

The compound has been studied for its binding affinity to adenosine receptors (A1 and A2A). A series of synthesized derivatives were evaluated for their ability to inhibit these receptors. Notably, compounds with specific alkyl substitutions at the C(5) position exhibited significant selectivity towards the A1 receptor while showing no activity against A2A receptors .

Case Study:

  • Compounds Tested: 5-alkyl/aryl derivatives of the target compound.
  • Methodology: In vitro binding assays at varying concentrations.
  • Findings: The most potent compounds showed K(i) values of 1.1 µM and 2.1 µM for A1 receptors.

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to understand the molecular interactions and stability of this compound and its derivatives. These studies help predict the pharmacological profiles and optimize the design of new derivatives for enhanced biological activity .

Broader Applications

Beyond anti-inflammatory and receptor binding activities, triazolo-pyrimidine derivatives have been explored for their potential in treating various conditions:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial and fungal infections.
  • Antitumor Activity: Research indicates potential applications in cancer therapy due to their ability to inhibit tumor growth .
  • CNS Activity: Certain derivatives are being investigated for their neuroprotective effects and potential use in treating central nervous system disorders .

Mechanism of Action

The mechanism by which 3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific receptors or enzymes, leading to a biological response. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazole derivatives: : These compounds share the triazole ring structure and are known for their pharmaceutical applications.

  • Benzothieno[3,2-e]pyrimidines: : These compounds have a similar fused ring system and are used in various chemical syntheses.

Uniqueness

3,9-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure

Biological Activity

3,9-Dimethyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound with significant potential in pharmaceutical applications. Its complex structure includes both sulfur and nitrogen atoms, which contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C13H14N4S
  • Molecular Weight : 330.405 Da

The compound primarily exhibits antimicrobial and anticancer properties. Its mechanism of action involves:

  • Targeting Microbial Cells : The compound has been shown to inhibit the growth of various microbial strains, likely leading to cell death through disruption of cellular processes .
  • Anticancer Activity : It demonstrates cytotoxic effects against cancer cell lines such as MDA-MB-231 and MCF-7. The compound's structure allows it to interfere with critical cellular pathways involved in cancer proliferation .

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialEffective against a range of microbial organisms; mode of action involves cell membrane disruption and inhibition of metabolic processes.
AnticancerExhibits cytotoxicity against breast cancer cell lines with IC50 values ranging from 17.83 μM to 19.73 μM.
AntioxidantShows potential in reducing oxidative stress markers in vitro.
Anti-inflammatoryDemonstrates significant anti-inflammatory effects in various models.

Case Studies

  • Anticancer Activity Assessment : A study evaluated the cytotoxic effects of synthesized derivatives of the compound on MDA-MB-231 cells. The results indicated that certain derivatives exhibited an IC50 value of 27.6 μM, highlighting their potential as effective anticancer agents .
  • Antimicrobial Testing : Another research focused on the antimicrobial efficacy of this compound against multiple bacterial strains. The results confirmed its effectiveness in inhibiting bacterial growth, suggesting its application as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics of 3,9-dimethyl-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is crucial for its therapeutic application:

  • Absorption : The compound shows good absorption characteristics due to its lipophilic nature.
  • Distribution : It is distributed throughout the body tissues effectively.
  • Metabolism and Excretion : Metabolized primarily in the liver with renal excretion being the main route for elimination.

Properties

IUPAC Name

5,13-dimethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-7-3-4-9-10(5-7)18-13-11(9)12-16-15-8(2)17(12)6-14-13/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJIBDCCVASVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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